molecular formula C21H21NO3 B2752577 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1795190-62-3

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2752577
CAS No.: 1795190-62-3
M. Wt: 335.403
InChI Key: IYBQKZFREANXBI-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a furan ring, a biphenyl structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the biphenyl structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a furan ring, a biphenyl structure, and a carboxamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-21(24,14-19-8-5-13-25-19)15-22-20(23)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQKZFREANXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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